molecular formula C23H18Br2FN3O3 B11551575 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11551575
M. Wt: 563.2 g/mol
InChI Key: KSSARVHFRROVDQ-KVSWJAHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a benzene ring substituted with bromine, fluorine, and various other functional groups

Preparation Methods

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The synthetic route typically includes:

    Bromination: Introduction of bromine atoms at the 2 and 4 positions of the benzene ring.

    Fluorination: Introduction of a fluorine atom at the 3 position.

    Formation of the imino group: This involves the reaction of the benzene derivative with an amine to form the imino group.

    Acylation: Introduction of the acetamido group through an acylation reaction.

    Final coupling: The final step involves coupling the substituted benzene ring with 3-fluorobenzoate under specific reaction conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other benzene derivatives with bromine, fluorine, and various functional groups. Examples include:

Properties

Molecular Formula

C23H18Br2FN3O3

Molecular Weight

563.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H18Br2FN3O3/c1-14-5-7-19(8-6-14)27-13-21(30)29-28-12-16-9-17(24)11-20(25)22(16)32-23(31)15-3-2-4-18(26)10-15/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+

InChI Key

KSSARVHFRROVDQ-KVSWJAHQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.